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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802

Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a

Selective VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of JNJ-38158471, a potent and

selective tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and

professionals in drug development, offering detailed insights into its chemical characteristics,

mechanism of action, and preclinical efficacy. All quantitative data is presented in structured

tables for ease of comparison, and key biological pathways and experimental workflows are

visualized using diagrams.

Chemical Structure and Physicochemical Properties
JNJ-38158471 is a small molecule inhibitor belonging to the class of ethylureas. Its chemical

identity and fundamental properties are summarized below.
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Property Value

IUPAC Name

(E)-1-(4-((6-Amino-5-

((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-

chlorophenyl)-3-ethylurea[1]

Chemical Formula C₁₅H₁₇ClN₆O₃[1][2]

Molecular Weight 364.79 g/mol [1][2]

SMILES
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=

C2/C=N\OC)N)Cl[2]

CAS Number 951151-97-6[1][2][3]

Solubility
DMSO > 112 mg/mL, Water > 1 mg/mL, Ethanol

> 4 mg/mL[1]

Pharmacodynamics and Mechanism of Action
JNJ-38158471 is a highly selective and orally available inhibitor of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the

formation of new blood vessels, is a critical process in tumor growth and metastasis. By

targeting VEGFR-2, JNJ-38158471 disrupts the signaling cascade that promotes endothelial

cell proliferation, migration, and survival.

Kinase Inhibitory Profile
The inhibitory activity of JNJ-38158471 has been characterized against a panel of tyrosine

kinases, demonstrating significant selectivity for VEGFR-2.
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Target Kinase IC₅₀ (nM)

VEGFR-2 40[3][4]

Ret 180[3]

Kit 500[3]

VEGFR-1 >1000[3]

VEGFR-3 >1000[3]

Signaling Pathway
JNJ-38158471 exerts its anti-angiogenic effects by blocking the ATP-binding site of the

VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon

binding of its ligand, VEGF, thereby inhibiting the activation of downstream signaling pathways

crucial for endothelial cell function.
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Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of JNJ-38158471.

Preclinical Pharmacokinetics
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Detailed preclinical pharmacokinetic parameters for JNJ-38158471, such as Cmax, Tmax,

AUC, half-life, and oral bioavailability, are not readily available in the public domain based on

the conducted literature search. The compound is described as orally available and well-

tolerated in preclinical studies.[2]

In Vitro and In Vivo Efficacy
The anti-angiogenic and anti-tumor activity of JNJ-38158471 has been demonstrated in a

variety of preclinical models.

In Vitro Studies
Assay Cell Line Treatment Key Findings

VEGFR-2

Autophosphorylation
HUVEC

1-500 nM JNJ-

38158471

Inhibition of VEGF-

stimulated VEGFR-2

autophosphorylation.

Endothelial Cell

Migration
HUVEC

50-1000 nM JNJ-

38158471

Significant inhibition of

VEGF-dependent

HUVEC migration.

In Vivo Studies
Model Dosing Regimen Key Findings

Mouse Corneal

Neovascularization

10 or 100 mg/kg, p.o., once

daily

Inhibition of VEGF-induced

corneal neovascularization.

A431 Human Tumor Xenograft 10-200 mg/kg, p.o.
Dose-dependent inhibition of

tumor growth.

HCT116 Human Tumor

Xenograft
10-200 mg/kg, p.o.

Dose-dependent inhibition of

tumor growth.

APC min-Mouse Model Not specified Inhibition of polyp formation.

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are generalized methodologies for key experiments cited in the evaluation of

JNJ-38158471.

HUVEC Migration Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of human umbilical vein

endothelial cells (HUVECs) towards a chemoattractant, such as VEGF.
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Figure 2: Generalized workflow for a HUVEC migration assay.

Methodology:
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Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate

media.

Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal

migration.

Chamber Preparation: A Boyden chamber apparatus, consisting of an upper and lower well

separated by a porous membrane, is used.

Chemoattractant Addition: A solution containing a chemoattractant (e.g., VEGF) is added to

the lower chamber.

Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of JNJ-
38158471 or a vehicle control, is added to the upper chamber.

Incubation: The chamber is incubated for a defined period to allow for cell migration through

the pores of the membrane towards the chemoattractant.

Fixation and Staining: Non-migrated cells on the upper surface of the membrane are

removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal

violet).

Quantification: The number of migrated cells is quantified by microscopy.

Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of a compound in an animal model bearing

human tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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